

A-In-depth-Technical-Guide-on-the-Spectroscopic-Data-of-Aminoacetonitrile-Hydrochloride

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Spectroscopic Characterization of Aminoacetonitrile Hydrochloride: A Technical Guide

Introduction: **Aminoacetonitrile hydrochloride** (C₂H₅ClN₂) is a stable salt of aminoacetonitrile, a key intermediate in various organic and bioorganic syntheses. Its structural elucidation and purity assessment are critical for its application in research and drug development. This guide provides a comprehensive overview of the spectroscopic data for **aminoacetonitrile hydrochloride**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid researchers in reproducing and verifying these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For **aminoacetonitrile hydrochloride**, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Data

The ¹H NMR spectrum of **aminoacetonitrile hydrochloride** is characterized by two main signals corresponding to the methylene (-CH₂-) and amine (-NH₃+) protons.



Table 1: ¹H NMR Spectroscopic Data for Aminoacetonitrile Hydrochloride

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.0 - 4.2	Singlet	2H	-CH ₂ -
~8.5 - 9.0	Broad Singlet	3H	-NH₃+

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum is simpler, showing two signals for the two carbon atoms in distinct chemical environments.

Table 2: 13C NMR Spectroscopic Data for Aminoacetonitrile Hydrochloride

Chemical Shift (δ) ppm	Assignment
~30 - 35	-CH ₂ -
~115 - 120	-C≡N

Note: Data is based on typical chemical shift ranges for similar functional groups.[1][2][3]

Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring NMR spectra of **aminoacetonitrile hydrochloride**.[4]

- Sample Preparation:
 - Weigh 5-10 mg of aminoacetonitrile hydrochloride.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
 DMSO-d₆ or D₂O) in a clean vial. Aminoacetonitrile hydrochloride is soluble in water.[5]
 - Transfer the solution into a standard 5 mm NMR tube.



• Instrument Setup:

- Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Tune and shim the probe to the solvent's deuterium frequency to optimize magnetic field homogeneity.
- Set the experiment parameters for a standard ¹H experiment (e.g., pulse angle, acquisition time, relaxation delay). A typical acquisition involves 16-64 scans.
- For ¹³C NMR, use a standard proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[6]
- Data Acquisition & Processing:
 - Acquire the Free Induction Decay (FID) signal.
 - Apply Fourier transformation to the FID to obtain the spectrum.
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale. For D₂O, the residual HDO peak can be set to ~4.79 ppm. For DMSO-d₆, the residual solvent peak is at ~2.50 ppm.
 - Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Visualization of NMR Workflow



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Caption: A generalized workflow for obtaining and analyzing an NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

The IR spectrum of **aminoacetonitrile hydrochloride** shows characteristic absorptions for the amine, alkane, and nitrile groups.

Table 3: Key IR Absorption Bands for Aminoacetonitrile Hydrochloride

Frequency (cm ⁻¹)	Intensity	Functional Group Assignment
~3400 - 2800	Strong, Broad	N-H stretch (from -NH ₃ +), C-H stretch
~2260 - 2240	Medium - Weak	C≡N stretch (nitrile)
~1620 - 1580	Medium	N-H bend (asymmetric)
~1520 - 1480	Medium	N-H bend (symmetric)
~1430 - 1400	Medium	C-H bend (scissoring)

Note: The N-H stretching region is often very broad due to hydrogen bonding. The nitrile stretch in aminoacetonitrile is known to be unusually weak.[8]

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.[9][10]

Material Preparation:



- Gently grind 1-2 mg of the aminoacetonitrile hydrochloride sample to a fine powder using an agate mortar and pestle.
- Dry spectroscopy-grade KBr powder (approx. 200-250 mg) in an oven at ~110°C for 2-3 hours to remove moisture, then cool in a desiccator.[11] Water absorption bands can obscure the sample's spectrum.[10]
- Mixing and Grinding:
 - Add the ground sample to the dried KBr in the mortar.
 - Mix gently but thoroughly until the sample is uniformly dispersed within the KBr matrix. The mixture should have the consistency of fine flour.[11]
- · Pellet Formation:
 - Transfer the powder mixture into a pellet die.
 - Place the die into a hydraulic press.
 - Apply a vacuum to the die assembly to remove trapped air.
 - Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes.[10][12]
- Analysis:
 - Carefully release the pressure and vacuum, and remove the transparent or translucent KBr pellet from the die.
 - Place the pellet in the spectrometer's sample holder.
 - Acquire a background spectrum of the empty sample chamber.
 - Acquire the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

Visualization of IR Workflow





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Caption: A workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For **aminoacetonitrile hydrochloride**, a soft ionization technique like Electrospray Ionization (ESI) is ideal, as it typically results in the protonated molecular ion of the free base with minimal fragmentation.

Mass Spectrometry Data

The molecular weight of **aminoacetonitrile hydrochloride** is 92.53 g/mol .[13] In positive-ion ESI-MS, the spectrum is expected to show the protonated free base, [H₂NCH₂CN + H]⁺.

Table 4: Expected ESI-MS Data for Aminoacetonitrile Hydrochloride

m/z (Daltons)	Relative Intensity	Assignment
57.05	High	$[C_2H_5N_2]^+$ (Protonated Molecule, $[M+H]^+$)
30.04	Medium	[CH ₄ N] ⁺ (Loss of HCN from [M+H] ⁺)

Note: The [M+H]⁺ corresponds to the free base (aminoacetonitrile, M.W. 56.07) plus a proton. Fragmentation patterns can vary based on instrument conditions. The loss of neutral molecules like HCN is a common fragmentation pathway for nitriles and amines.[14]



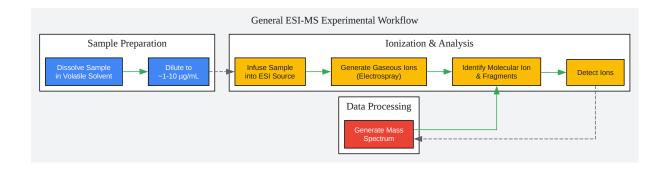
Experimental Protocol for ESI-MS

This protocol provides a general guideline for ESI-MS analysis.[15]

- Sample Preparation:
 - Prepare a stock solution of aminoacetonitrile hydrochloride in a suitable solvent (e.g., methanol or water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.[15]
 - Perform a serial dilution to a final concentration of ~1-10 µg/mL. High concentrations can cause signal suppression and contaminate the instrument.[15]
 - If necessary, add a small amount of an acid like formic acid (0.1%) to the final solution to promote protonation. Avoid non-volatile buffers or salts.
- Instrument Setup and Analysis:
 - Set up the ESI source in positive ion mode.
 - Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature.
 - Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 μL/min) using a syringe pump.
- Data Acquisition:
 - Acquire the mass spectrum over a relevant m/z range (e.g., m/z 20-200).
 - If desired, perform tandem MS (MS/MS) on the parent ion (m/z 57.05) to induce fragmentation and confirm its structure. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).[16]

Visualization of MS Workflow





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Caption: A generalized workflow for Electrospray Ionization Mass Spectrometry.

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